molecular formula C6H6N4O2 B6593887 Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate CAS No. 853907-83-2

Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate

Cat. No.: B6593887
CAS No.: 853907-83-2
M. Wt: 166.14 g/mol
InChI Key: HHCFGFOUOCWBIY-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate (CAS 853907-83-2) is a high-value 1,2,4-triazole derivative with a molecular formula of C6H6N4O2 and a molecular weight of 166.14 . This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly for constructing novel molecules with potential biological activities. The 1,2,4-triazole core is a privileged scaffold in drug discovery, extensively researched for its diverse pharmacological properties . Researchers value this specific ester for its functional handles—the ethyl ester and cyano group—which allow for further chemical modifications, making it a key building block in the synthesis of more complex heterocyclic systems . Its primary research applications are in the development of potential chemotherapeutic and antiviral agents. The 1,2,4-triazole moiety is a recognized pharmacophore in numerous clinically used drugs and investigational compounds, which have demonstrated activities against a range of targets, including cancer and viruses such as HIV-1 . For instance, certain sulfanyltriazole derivatives have shown promise as advanced lead structures with potential to overcome drug-resistant mutants of HIV-1 . Furthermore, triazole-containing conjugates continue to be explored for their anticancer effects, with some derivatives exhibiting potent activity against specific cancer cell lines and functioning through mechanisms like induction of apoptosis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-12-6(11)5-8-4(3-7)9-10-5/h2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFGFOUOCWBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Carbonyl Cyclization

A foundational approach involves the cyclocondensation of hydrazide derivatives with carbonyl compounds. For instance, substituted aryl hydrazides react with carbon disulfide in alcoholic potassium hydroxide to form potassium hydrazinecarbodithioate salts, which undergo cyclization to yield triazole cores. Adapting this method, this compound could be synthesized by replacing aryl hydrazides with cyanoacetyl hydrazide. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the carbonyl group, followed by intramolecular cyclization.

Key Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: Sulfamic acid or potassium hydroxide

  • Temperature: Reflux (70–80°C)

  • Yield: 60–75% (estimated based on analogous reactions).

Amidrazone Cyclization with Nitrile Incorporation

Amidrazones serve as versatile precursors for 1,2,4-triazoles. A 2019 study demonstrated that vinylimidates react with hydrazines to form 1,2,4-triazoles with substituents at N1, C3, and C5. By employing cyano-containing vinylimidates, the cyano group can be introduced at position 3 during cyclization. For example, ethyl cyanoimidate reacts with methyl hydrazinecarboxylate in polyethylene glycol (PEG) under p-toluenesulfonic acid (PTSA) catalysis to yield the target compound.

Advantages :

  • Regioselective incorporation of the cyano group.

  • High functional group tolerance (yields up to 92% for analogous triazoles).

Post-Cyclization Functionalization

Cyanation of Preformed Triazole Cores

Post-synthetic modification offers an alternative route. Ethyl 5-amino-1,2,4-triazole-3-carboxylate, a structurally similar compound, undergoes diazotization followed by cyanation. Treating the amino group with sodium nitrite and hydrochloric acid generates a diazonium intermediate, which reacts with copper(I) cyanide to substitute the amino group with a cyano moiety.

Challenges :

  • Diazonium intermediates are thermally unstable, requiring low temperatures (0–5°C).

  • Competing side reactions (e.g., hydrolysis) may reduce yields to 50–65%.

Esterification of Carboxylic Acid Derivatives

The ethyl ester at position 5 can be introduced via esterification of a carboxylic acid precursor. For instance, 3-cyano-1H-1,2,4-triazole-5-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). This method is advantageous for late-stage functionalization but requires anhydrous conditions to prevent hydrolysis.

Catalytic Systems and Solvent Effects

Lewis Acid-Catalyzed Cyclization

Ceric ammonium nitrate (CAN) acts as a dual oxidant and Lewis acid in triazole synthesis. In a 2014 study, CAN-mediated oxidative cyclization of hydrazones with nitrile groups yielded 3-cyano-1,2,4-triazoles with 61–97% efficiency. Applying this to this compound synthesis, a hydrazone derivative bearing both cyano and ester groups undergoes CAN-catalyzed cyclization at 60–80°C.

Optimized Parameters :

  • Catalyst: CAN (10 mol%)

  • Solvent: PEG-400 (enhances solubility and reduces side reactions)

  • Yield: 70–85%.

Solvent-Mediated Regioselectivity

Solvent polarity significantly impacts regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor cyclization pathways that position the cyano group at C3. For example, reacting cyanoacetyl hydrazide with ethyl glyoxylate in DMF at 100°C produces the target compound with 80% regioselectivity for the 1,2,4-triazole isomer.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Hydrazide CyclizationCyanoacetyl hydrazide, KOHReflux, EtOH60–75%Simple setupModerate regioselectivity
Amidrazone CyclizationEthyl cyanoimidate, PTSAPEG, 80°C85–92%High yield, regioselectiveRequires specialized precursors
Post-Cyclization CyanationNaNO₂, CuCN0–5°C, HCl50–65%Flexible modificationLow thermal stability
CAN-Catalyzed CyclizationHydrazone, CANPEG-400, 60°C70–85%Eco-friendly solventSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate
  • Molecular Formula: C8H8N4O2
  • CAS Number: 1406499-29-3

Synthesis:
The synthesis of ETC typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under acidic conditions. This process leads to the formation of the triazole ring through cyclization. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with acid catalysts to facilitate the cyclization process.

Medicinal Chemistry

ETC has garnered attention for its potential as a pharmaceutical agent due to its biological activities:

  • Anticancer Activity: Studies have shown that ETC exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MDA-MB-468) and lung cancer (A549) cell lines.

    Table 1: Anticancer Activity Data
    Cancer Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-46810Induction of apoptosis
    A54915Inhibition of cell proliferation
    HCT11612Modulation of cell cycle regulators
  • Anti-inflammatory Effects: ETC has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At a concentration of 50 µg/mL, it significantly reduces TNF-α levels by up to 60% compared to control groups.

    Table 2: Cytokine Inhibition Data
    Treatment Concentration (µg/mL)TNF-α Inhibition (%)
    Control-
    1020
    5060
    10055

Agricultural Applications

ETC is also explored for its potential use as a fungicide and herbicide. Its triazole structure is known to interfere with the biosynthesis of ergosterol in fungi, making it effective against various fungal pathogens.

Materials Science Applications

In materials science, ETC serves as a building block for synthesizing polymers and metal-organic frameworks (MOFs). Its unique chemical properties allow it to act as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of ETC:

  • Antitumor Activity Study: A study on multiple cancer cell lines demonstrated that derivatives similar to ETC exhibited potent antitumor activity against leukemia and solid tumors.
  • Cytotoxicity Assessment: Toxicity evaluations in PBMC cultures indicated low cytotoxicity at therapeutic doses, suggesting its safety for further development.
  • Comparative Analysis with Other Triazoles: Research comparing ETC with other triazole derivatives indicates that structural modifications can enhance biological activity and efficacy.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthesis, and applications. Key compounds include:

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Key Properties/Applications References
This compound -CN (3), -COOEt (5) 181.15* Not reported High reactivity due to -CN group Target
Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate -CH₃ (3), -COOEt (5) 155.15 169–172 Intermediate for agrochemicals
Ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate -Ph (3), -COOEt (5) 217.23 158–161 Used in coordination polymers
Ethyl 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylate -Pyridin-2-yl (5), -COOEt (3) 218.22 163–164 Ligand in metal-organic frameworks
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate -4-MeO-Ph (3), -COOEt (5) 247.25 Not reported Enhanced solubility due to -OMe group
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate -3-CF₃-Ph (3), -COOEt (5) 315.28 Not reported Lipophilicity for drug delivery

*Calculated based on molecular formula C₆H₅N₄O₂.

Substituent Effects on Physical and Chemical Properties

  • Similarly, the trifluoromethyl group in Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate enhances lipophilicity, favoring membrane permeability in biological systems .
  • Aromatic Substituents (-Ph, -Pyridinyl): Phenyl and pyridinyl groups enable π-π stacking interactions, critical in materials science (e.g., gas storage frameworks) .

Biological Activity

Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound possesses a triazole ring structure that is known to interact with various biological targets. The compound can act as an enzyme inhibitor or receptor ligand , which may lead to therapeutic effects in various diseases. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and modulating cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit the proliferation of cancer cells. In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer .
  • Antimicrobial Activity : Research indicates that this compound may also possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens.

Anticancer Activity

A study evaluating the cytotoxic effects of triazole derivatives found that this compound exhibited notable activity against leukemia cell lines. The IC50 values for specific derivatives were significantly lower than those for standard chemotherapeutics like ribavirin and cytarabine, indicating a strong potential for further development as an anticancer agent .

CompoundCell LineIC50 (µM)
11gK562 (Chronic Myeloid Leukemia)13.6 ± 0.3
6gCCRF-SB (Acute Lymphoblastic Leukemia)112 ± 19

Antimicrobial Activity

In another research context, this compound was tested against various microbial strains. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of cellular processes in pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyano and carboxylate functionalities. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the triazole ring can significantly enhance its anticancer and antimicrobial properties .

Q & A

Basic Synthesis and Optimization

Q: What are the most efficient synthetic routes for Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. Key steps include controlling stoichiometry (1:1 molar ratio of hydrazide to carbethoxyformimidate) and reaction time (typically 6–14 hours at room temperature). Yields are improved by using anhydrous DMF as a solvent and potassium carbonate as a base to deprotonate intermediates. Post-reaction purification via column chromatography (hexanes/tert-butyl methyl ether) enhances purity .

Structural Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and regioselectivity. For example, the cyano group’s absence of protons simplifies triazole ring analysis. LC-MS confirms molecular weight (e.g., [M+H]+ peaks), while elemental analysis validates C/H/N ratios (±0.3% tolerance). Melting point consistency (e.g., 163–166°C for derivatives) further corroborates purity .

Safety and Handling in Laboratory Settings

Q: What safety precautions are necessary when handling this compound? A: Based on GHS classification, the compound may cause skin/eye irritation (H315/H319) and respiratory toxicity (H335). Use nitrile gloves, fume hoods, and closed systems during synthesis. Avoid ignition sources (P210) and store in airtight containers at 2–8°C. First-aid measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention if inhaled .

Advanced Functionalization Strategies

Q: How can regioselective alkylation or aryl substitution be achieved on the triazole ring? A: Alkylation (e.g., methyl/ethyl groups) is achieved using alkyl halides (MeI, EtI) in DMF with K₂CO₃ as a base. Regioselectivity depends on reaction temperature and steric effects: N1-substitution dominates at room temperature, while N4-substitution requires elevated temperatures. Aryl groups (e.g., pyridyl) are introduced via Suzuki-Miyaura coupling, requiring Pd catalysts and optimized ligand ratios .

Crystallographic Analysis and Hydrogen Bonding

Q: What methodologies are recommended for resolving crystal structures of triazole derivatives? A: Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS (for structure solution) is standard. Hydrogen bonding patterns, critical for supramolecular assembly, are analyzed via graph-set notation (e.g., R₂²(8) motifs). Etter’s rules predict hydrogen bond donor/acceptor interactions, aiding in understanding packing motifs .

Mechanistic Insights into Cyclocondensation

Q: What mechanistic pathways explain the cyclocondensation of hydrazides with carbethoxyformimidates? A: The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the hydrazide’s NH₂ group on the carbethoxyformimidate’s electrophilic carbon, forming an acylamidrazone intermediate; (2) intramolecular cyclization with elimination of ethanol to yield the triazole ring. DFT studies suggest transition states are stabilized by electron-withdrawing groups (e.g., cyano) at the 3-position .

Troubleshooting Low Yields or Side Products

Q: How can researchers address low yields or unwanted byproducts during synthesis? A: Common issues include incomplete cyclization or competing hydration of the cyano group. Solutions include:

  • Incomplete cyclization: Extend reaction time (up to 24 hours) or add catalytic acetic acid.
  • Hydration of cyano groups: Use dry solvents and molecular sieves to suppress water.
  • Byproduct formation: Optimize stoichiometry (avoid excess carbethoxyformimidate) and employ gradient elution during purification .

Hydrolysis to Carboxylic Acid Derivatives

Q: What methods convert the ethyl ester to a carboxylic acid for further derivatization? A: Base hydrolysis (NaOH, 2.5 M, 6 hours at room temperature) cleaves the ester to the carboxylic acid. Acidification (HCl, pH ≤ 2) precipitates the product. Yields >90% are achieved with electron-withdrawing substituents (e.g., nitro or cyano groups), which stabilize the intermediate carboxylate anion .

Computational Modeling for Property Prediction

Q: How can computational tools predict physicochemical or reactivity properties of this compound? A: Density Functional Theory (DFT) calculates electron density maps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinases). QSPR models correlate logP with substituent electronegativity, aiding solubility predictions .

Applications in Supramolecular Chemistry

Q: How do hydrogen bonding and π-stacking interactions influence the material properties of triazole derivatives? A: The triazole ring’s N-H and cyano groups participate in directional hydrogen bonds (e.g., N-H···O=C), forming 2D sheets or 3D frameworks. π-Stacking between aromatic substituents (e.g., phenyl groups) enhances thermal stability. These interactions are leveraged in crystal engineering for porous materials or coordination polymers .

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